

Tenalisib Treatment Protocols in Clinical Trials

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Compound Focus: Tenalisib

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The table below summarizes the established treatment cycles and dosing from key clinical studies:

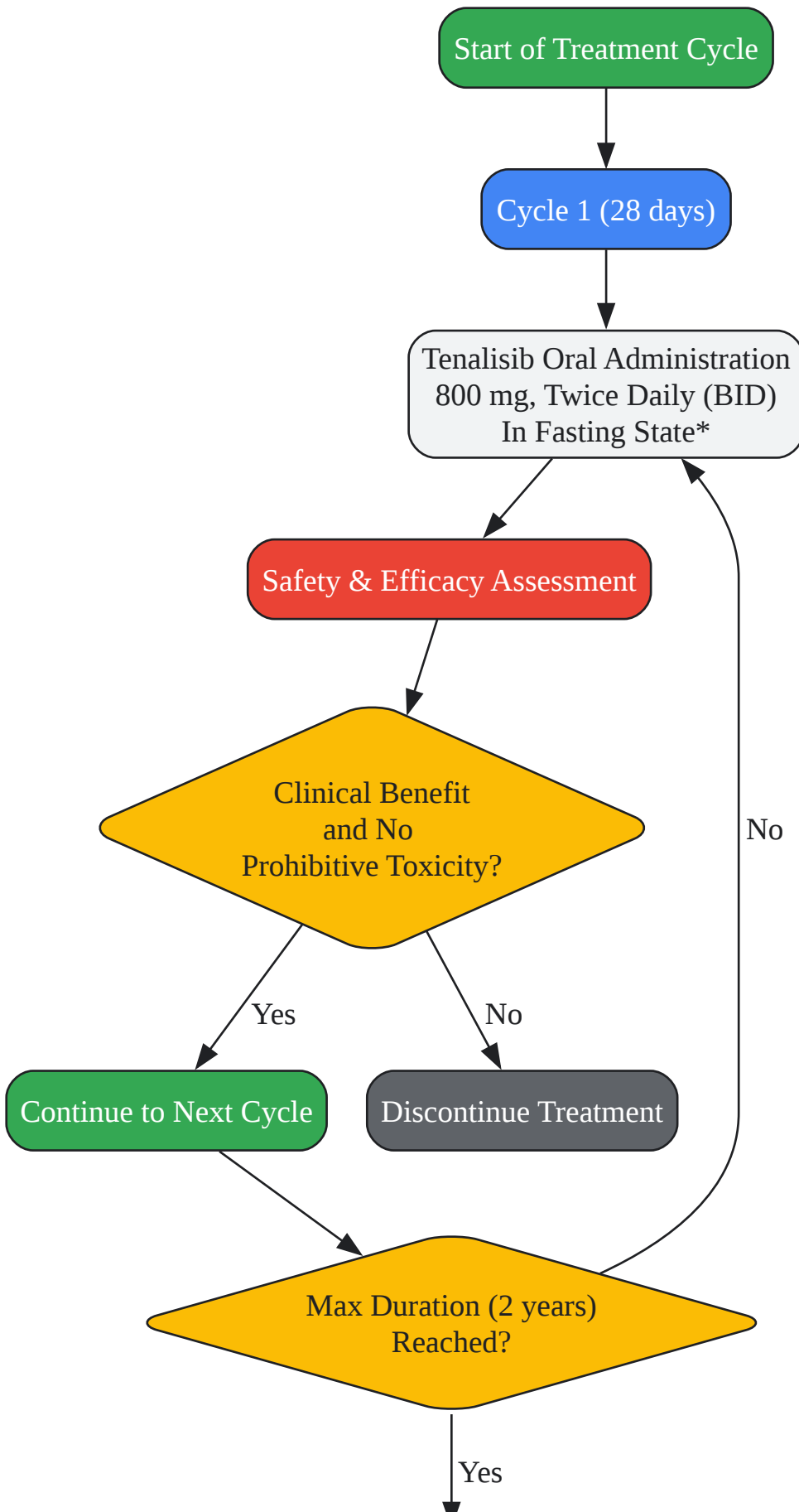
Study Type	Regimen	Cycle Definition	Planned Treatment Duration	Maximum Tolerated Dose (MTD) / Recommended Dose
Tenalisib Monotherapy [1]	Tenalisib orally, twice daily (BID)	28 days	Up to 2 years, or until progression/toxicity [1] [2]	800 mg BID (fasting state) [1]

| **Tenalisib + Romidepsin Combination** [3] [4] | - **Tenalisib:** orally, BID

- Romidepsin: IV on Days 1, 8, 15 | 28 days | Until disease progression or discontinuation | - **Tenalisib:** 800 mg BID
- **Romidepsin: 14 mg/m²** [3] [4] |

Detailed Experimental Protocol & Administration

For researchers designing preclinical or early-phase clinical studies, the following methodology outlines the administration protocol used in the monotherapy trial.



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Critical Administration Notes:

- **Fasting State:** The MTD of 800 mg BID was determined for administration in a **fasting state** (fasting 2 hours before and 1 hour after drug intake) [1]. A fed state (after meals) was associated with increased toxicity.
- **Dose Preparation:** This clinical trial used tablet formulation [1]. For in vitro research, **Tenalisib** is soluble in DMSO [5].

Troubleshooting Common Issues

The table below addresses frequent challenges observed in clinical trials:

Issue	Clinical Manifestation (Grade)	Recommended Action
Hepatotoxicity [1]	Transaminase elevation (Grade ≥ 3)	Monitor liver function closely. Dosing in a fasting state helps mitigate this risk. This was a defined Dose-Limiting Toxicity (DLT).
Other Common Adverse Events [3] [4]	Nausea, thrombocytopenia, neutropenia, fatigue, rash, etc.	Implement proactive supportive care and dose modifications per protocol. In the combination study, 69.7% of patients had related grade ≥ 3 TEAEs.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of Tenalisib, and why is a twice-daily (BID) schedule used? A1: Tenalisib has a short median elimination half-life of approximately **2.28 hours** [1]. The BID dosing schedule was implemented to maintain effective plasma concentrations throughout the treatment cycle.

Q2: Can Tenalisib be combined with other agents? A2: Yes, an ongoing phase I/II study combines **Tenalisib** with the histone deacetylase (HDAC) inhibitor **romidepsin** [1] [3] [4]. This combination uses the same 28-day cycle, with romidepsin administered intravenously on days 1, 8, and 15.

Q3: What is the evidence of efficacy for this 28-day cycle? A3: In the monotherapy study, the **Overall Response Rate (ORR)** was 45.7% in evaluable patients, with a median **Duration of Response (DoR)** of 4.9 months [1]. The combination with romidepsin showed a higher ORR of 63.0% with a median DoR of 5.03 months [3] [4].

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